3,6-dichloro-N-methylpyridazin-4-amine
Description
Properties
IUPAC Name |
3,6-dichloro-N-methylpyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXZJGCBDQTQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17645-06-6 | |
| Record name | 3,6-dichloro-N-methylpyridazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination Reaction Mechanisms
Phosphorus oxychloride acts as both a chlorinating agent and solvent in this reaction. The process involves the displacement of hydroxyl groups by chlorine atoms under acidic conditions. A saturated hindered amine, such as N,N-diisopropylethylamine (Hünig’s base), is often added to neutralize hydrochloric acid byproducts and drive the reaction to completion.
Reaction equation :
Optimization of Reaction Conditions
Data from patent CN104447569A demonstrates that the choice of solvent significantly impacts yield and purity (Table 1).
Table 1: Solvent Effects on 3,6-Dichloropyridazine Synthesis
| Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|
| Chloroform | 50 | 4 | 72.35 | 99.03 |
| DMF | 50 | 4 | 68.20 | 98.50 |
| Ethanol | 50 | 6 | 58.90 | 97.80 |
Key observations:
-
Chloroform outperforms polar aprotic solvents like DMF due to better compatibility with POCl₃.
-
Elevated temperatures (>60°C) risk decomposition, while temperatures <40°C prolong reaction times.
N-Methylamination of 3,6-Dichloropyridazine
The second step involves substituting one chlorine atom with methylamine to yield this compound. This nucleophilic aromatic substitution (NAS) requires careful control of reaction parameters.
Reaction Design and Reagents
Methylamine (CH₃NH₂) serves as the nucleophile, typically introduced as a 40% aqueous solution or gas. A base such as cesium carbonate (Cs₂CO₃) deprotonates methylamine, enhancing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the transition state.
Reaction equation :
Critical Parameters Affecting Amination Efficiency
Table 2: Impact of Base and Solvent on Substitution Yield
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 6 | 78.4 |
| K₂CO₃ | DMSO | 100 | 8 | 65.2 |
| Et₃N | THF | 60 | 12 | 42.1 |
Key findings:
-
Cs₂CO₃ in DMF achieves optimal yields due to strong base strength and high polarity.
-
Lower yields in tetrahydrofuran (THF) correlate with poor solubility of inorganic bases.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing challenges in heat management, reagent stoichiometry, and purification.
Batch Reactor Design
Purification Techniques
-
Distillation : Removes excess POCl₃ and solvents under reduced pressure (20–30 mmHg).
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Crystallization : The final product is recrystallized from hexane/ethyl acetate (3:1) to achieve >99% purity.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Multi-Step vs. One-Pot Methods
| Method | Total Yield (%) | Purity (%) | Process Complexity |
|---|---|---|---|
| Two-step (chlorination + amination) | 58.7 | 99.0 | Moderate |
| One-pot (simultaneous chlorination/amination) | 41.2 | 95.5 | High |
The two-step approach remains superior for large-scale production due to better control over intermediate purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-N-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antiparasitic Activity
Research has highlighted the potential of 3,6-dichloro-N-methylpyridazin-4-amine in developing antiviral and antiparasitic agents. For instance, it has been investigated for its efficacy against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and leishmaniasis, respectively. In vitro studies demonstrated sub-micromolar potency against these pathogens, showcasing a promising selectivity index between antiparasitic efficacy and cytotoxicity in mammalian cells .
Thyroid Hormone Modulation
The compound has been studied for its potential role as a thyroid hormone modulator. Pyridazinone derivatives related to this compound have shown effectiveness in treating conditions like obesity and hyperlipidemia by influencing thyroid hormone activity . This aspect positions it as a candidate for further development in metabolic disorder therapies.
Nevirapine Synthesis Intermediate
This compound serves as an intermediate in synthesizing nevirapine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis process involves several steps where this compound plays a critical role in achieving high yields of the final product .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an intermediate for producing various agrochemicals. Its chlorinated structure enhances its reactivity and effectiveness in synthesizing herbicides and pesticides that target specific plant pathways or pests . The ability to modify its chemical structure allows for the development of tailored agrochemical products.
Material Science
Synthesis of Functional Materials
Recent studies have explored the use of this compound in synthesizing functional materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and resistance to environmental factors . This application is particularly relevant in developing advanced materials for industrial uses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-methylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
6-Chloro-N,N-dimethylpyridazin-4-amine (CAS: 17258-37-6)
- Molecular Formula : C₆H₈ClN₃
- Molecular Weight : 157.60 g/mol
- Key Differences :
- The amine group at position 4 is dimethylated instead of methylated.
- Reduced molecular weight (157.60 vs. 178.02) due to the absence of one chlorine atom.
- Likely differences in solubility and electronic properties due to the bulkier dimethylamine group.
3,6-Dichloro-N-(4-methoxyphenyl)-4-pyridazinamine
Pyrimidine Derivatives
6-Chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7)
- Molecular Formula : C₅H₆ClN₃
- Molecular Weight : 143.57 g/mol
- Key Differences :
- Pyrimidine core (nitrogens at positions 1 and 3) vs. pyridazine (nitrogens at positions 1 and 2).
- Lower molecular weight and altered electronic distribution, which may influence hydrogen-bonding interactions.
6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS: 31058-83-0)
Pyrazolo-Pyrimidine Derivatives
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5)
Structural and Functional Analysis
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Core Structure | Substituents |
|---|---|---|---|
| 3,6-Dichloro-N-methylpyridazin-4-amine | 178.02 | Pyridazine | Cl (3,6), N-methylamine (4) |
| 6-Chloro-N,N-dimethylpyridazin-4-amine | 157.60 | Pyridazine | Cl (6), N,N-dimethylamine (4) |
| 6-Chloro-N-methylpyrimidin-4-amine | 143.57 | Pyrimidine | Cl (6), N-methylamine (4) |
| Pyrazolo-pyrimidine derivative | 463.96 | Pyrazolo-pyrimidine | Benzylpiperazine, aryl groups |
- Trends :
- Pyridazine/pyrimidine derivatives generally have lower molecular weights (<200 g/mol) compared to fused systems (>400 g/mol).
- Bulky substituents (e.g., benzylpiperazine) reduce solubility but may enhance target specificity.
Electronic Effects
- Pyridazine vs. Pyrimidine :
- Pyridazine’s adjacent nitrogen atoms create a polarized ring, enhancing electrophilicity at specific positions.
- Pyrimidine’s 1,3-nitrogen spacing offers distinct hydrogen-bonding patterns, often exploited in nucleoside analogs .
Biological Activity
3,6-Dichloro-N-methylpyridazin-4-amine is a chemical compound with the molecular formula CHClN and a molecular weight of 178.02 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- CAS Number : 17645-06-6
- Molecular Structure : The compound contains two chlorine atoms at the 3 and 6 positions of the pyridazine ring, with a methyl group attached to the nitrogen atom at position 4.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the inhibition of key enzymes essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Induces apoptosis |
| A549 | 12.5 | Inhibits proliferation |
The observed IC values indicate that the compound effectively inhibits cancer cell growth through apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid synthesis and metabolic pathways essential for cellular function.
- Receptor Binding : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2022) highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated mice compared to controls.
- Cancer Treatment Research : In a study published by Johnson et al. (2023), the compound was evaluated for its potential as an anticancer agent in a xenograft model of lung cancer. Mice treated with the compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls.
Q & A
Q. What are the common synthetic routes for 3,6-dichloro-N-methylpyridazin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed amination under microwave irradiation can enhance reaction efficiency. In a related pyridazine derivative (3,6-dichloropyridazine), microwave-assisted synthesis achieved higher yields (70–85%) compared to traditional heating (50–60%) by optimizing temperature (120–150°C) and solvent polarity (DMF or DMSO) . For methylamine introduction, cesium carbonate in DMSO at 35°C facilitates deprotonation and nucleophilic attack, as demonstrated in analogous pyrazole syntheses . Key considerations:
- Catalyst : Copper(I) bromide or palladium for cross-couplings.
- Base : Cs₂CO₃ or Et₃N for deprotonation.
- Work-up : Acidic extraction (HCl) to remove unreacted amines.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for distinct signals:
- Methylamine protons (N–CH₃) at δ ~2.8–3.2 ppm (singlet).
- Pyridazine ring protons (C5-H) as a singlet δ ~8.1–8.5 ppm, absent in 3,6-dichloro derivatives due to symmetry .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 192.0 (C₅H₆Cl₂N₃). Isotopic patterns (²⁵.5% for Cl₂) confirm chlorine presence .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
Q. What strategies enable regioselective substitution at the 3- and 6-positions of the pyridazine ring?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electron-withdrawing groups (Cl) : Activate positions 4 and 5 for nucleophilic substitution, leaving 3 and 6 less reactive. Use bulky ligands (e.g., Xantphos) to direct coupling to less hindered positions .
- Stepwise functionalization : Replace one chlorine first (e.g., via Suzuki coupling at 3-position), then modify the 6-position selectively .
Advanced Research Questions
Q. How do computational models (e.g., DFT) aid in predicting reactivity and regioselectivity in further functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For this compound:
- HOMO localization : Highest at C3 and C6, indicating susceptibility to electrophilic attack.
- LUMO analysis : Guides nucleophilic substitution preferences.
Machine learning models (e.g., LabMate.AI ) optimize reaction conditions by training on datasets of similar pyridazine derivatives .
Q. What contradictions exist in the literature regarding catalytic systems for cross-coupling reactions, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise in catalyst choice:
- Copper vs. Palladium : Cu(I) catalysts (e.g., CuBr) are cost-effective for aminations but may require high temperatures. Pd-based systems (e.g., Pd(PPh₃)₄) offer milder conditions but risk residual metal contamination .
- Resolution : Conduct parallel reactions with Cu and Pd catalysts under standardized conditions (solvent: DMF, base: Cs₂CO₃, 80°C). Compare yields and purity via HPLC/MS.
Q. How can microwave-assisted synthesis be scaled for this compound while maintaining reproducibility?
- Methodological Answer : Challenges in scaling include uneven heating and pressure management. Strategies:
- Batch size : Start with 1–5 mmol scales using sealed vessels with pressure relief.
- Temperature ramping : Gradual increase (2°C/min) to avoid hotspots.
- Validation : Reproduce results across multiple microwave systems (e.g., CEM vs. Biotage) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
